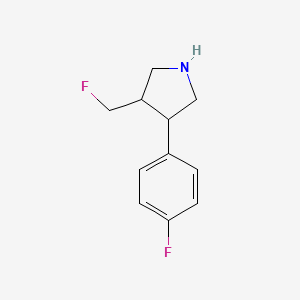

3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine

CAS No.: 2098052-79-8

Cat. No.: VC3131816

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098052-79-8 |

|---|---|

| Molecular Formula | C11H13F2N |

| Molecular Weight | 197.22 g/mol |

| IUPAC Name | 3-(fluoromethyl)-4-(4-fluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-1-3-10(13)4-2-8/h1-4,9,11,14H,5-7H2 |

| Standard InChI Key | LTSMEJFZGNISFW-UHFFFAOYSA-N |

| SMILES | C1C(C(CN1)C2=CC=C(C=C2)F)CF |

| Canonical SMILES | C1C(C(CN1)C2=CC=C(C=C2)F)CF |

Introduction

Chemical Structure and Properties

3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine consists of a pyrrolidine core substituted with a fluoromethyl group at the 3-position and a 4-fluorophenyl group at the 4-position. This arrangement creates a molecule with unique stereochemical and electronic properties.

Basic Structural Information

The compound features a nitrogen-containing five-membered pyrrolidine ring as its core scaffold. The structural configuration includes:

-

A pyrrolidine ring (C₄H₉N)

-

A fluoromethyl group (-CH₂F) at position 3

-

A 4-fluorophenyl group at position 4

Physical and Chemical Properties

Based on analysis of similar fluorinated pyrrolidine derivatives, the following properties can be estimated:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₁₃F₂N | Contains 11 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom |

| Molecular Weight | 197.22 g/mol | Calculated based on atomic weights of constituent elements |

| Physical State | Likely a colorless to light yellow liquid | Common for similar pyrrolidine derivatives |

| Solubility | Soluble in organic solvents | Expected to be soluble in dichloromethane, methanol, and other common organic solvents |

| LogP | Approximately 2.2-2.5 | Estimated based on similar compounds, indicating moderate lipophilicity |

The presence of two fluorine atoms likely enhances the compound's metabolic stability compared to non-fluorinated analogs, as fluorination often protects against oxidative metabolism.

Pharmaceutical Applications

Pyrrolidine-based compounds have gained significant attention in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The specific fluorination pattern in 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine may confer distinct pharmacological properties.

Neurological Disorders

Fluorinated pyrrolidine derivatives have shown promise as intermediates in the development of drugs targeting neurological conditions. The compound's structural features suggest potential interaction with neuroreceptors .

Anticancer Research

The structural similarity to compounds involved in MDM2 inhibition pathways suggests potential anticancer applications. Fluorophenyl-substituted heterocycles have been investigated as components of compounds that restore p53 tumor suppressor function .

Pharmacokinetic Advantages

The strategic positioning of fluorine atoms in 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine likely provides several pharmacokinetic benefits:

-

Enhanced metabolic stability through resistance to oxidative metabolism

-

Increased lipophilicity, potentially improving membrane permeability

-

Altered pKa of the nitrogen atom, potentially affecting distribution and target binding

The incorporation of fluorine atoms is a common strategy in drug design to address pharmacokinetic challenges and improve drug-like properties.

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for rational design of bioactive compounds. Comparative analysis with similar compounds provides insights into the potential activity profile of 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine.

Comparison with Related Compounds

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidine | Lacks fluoromethyl group at position 3 | Reduced metabolic stability; different conformational preferences |

| (3R)-3-(4-fluorophenyl)pyrrolidine | Specific stereochemistry at position 3; lacks fluoromethyl group | Different 3D orientation affecting target binding |

| 3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine | Fluorine at position 3 of phenyl ring instead of position 4 | Altered electronic properties of the aromatic ring; different H-bonding capabilities |

| 4-Fluoro-2-(4-fluorophenyl)pyrrolidine | Different substitution pattern on the pyrrolidine ring | Changed spatial arrangement of functional groups |

The position of substituents on both the pyrrolidine ring and the phenyl group significantly influences the compound's electronic properties, conformation, and potential interactions with biological targets .

Electronic Effects of Fluorination

The fluorine atoms in 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine create unique electronic properties:

-

The fluoromethyl group increases the electron density at position 3 of the pyrrolidine ring

-

The 4-fluorophenyl group exhibits para-fluorination, which uniformly affects the electron distribution across the aromatic ring

-

The combined effect creates a distinctive electronic profile that may influence interactions with biological targets

Applications in Chemical Synthesis

Beyond its potential pharmaceutical applications, 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine may serve as a valuable building block in chemical synthesis.

As a Synthetic Intermediate

The compound's structure offers several reactive sites that can be leveraged in the synthesis of more complex molecules:

-

The pyrrolidine nitrogen provides a nucleophilic site for further functionalization

-

The fluoromethyl group can participate in various transformations, including nucleophilic substitution reactions

-

The aromatic ring offers opportunities for electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions

Materials Science Applications

Fluorinated compounds often exhibit interesting properties relevant to materials science:

-

Enhanced thermal stability compared to non-fluorinated analogs

-

Potential application in polymers with specialized properties

-

Possible utility in developing materials with unique surface characteristics

Similar fluorinated pyrrolidine derivatives have been explored for their utility in formulating advanced materials with enhanced thermal stability .

Biochemical Interactions

Understanding the potential biochemical interactions of 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine provides insights into its possible biological activities.

Cytochrome P450 Enzymes

The fluorophenyl moiety may influence interactions with cytochrome P450 enzymes, potentially affecting the compound's metabolism and that of co-administered drugs.

Receptor Proteins

The compound's structural features suggest potential interactions with:

-

Dopamine receptors, due to structural similarities with known dopaminergic ligands

-

GABA receptors, as fluorinated pyrrolidines have shown activity as positive allosteric modulators

-

Specialized enzymes involved in signal transduction pathways

Stereochemical Considerations

The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly impacts biological activity. The relative and absolute configurations determine the three-dimensional arrangement of the fluoromethyl and 4-fluorophenyl groups, which directly affects receptor binding and enzyme interactions .

Analytical Methods for Detection and Quantification

Reliable analytical methods for detecting and quantifying 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine are essential for research purposes and quality control.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques would be suitable for separating and quantifying the compound:

-

HPLC with UV detection (typical wavelength: 230-260 nm)

-

GC-MS for simultaneous separation and structural confirmation

-

Chiral HPLC for separation of potential stereoisomers

Spectroscopic Identification

Several spectroscopic techniques can provide structural confirmation:

-

Mass spectrometry would yield a molecular ion at m/z 197.22 [M+H]⁺

-

NMR spectroscopy would show characteristic signals for the fluoromethyl group (typically δ 4.2-4.8 ppm in ¹H NMR) and 4-fluorophenyl protons

-

¹⁹F NMR would display two distinct signals for the two differently positioned fluorine atoms

Future Research Directions

The unique structural features of 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine suggest several promising avenues for future research.

Medicinal Chemistry Investigations

-

Systematic structure-activity relationship studies to optimize biological activity

-

Development of derivatives with enhanced selectivity for specific biological targets

-

Exploration of potential therapeutic applications in neurological disorders and cancer treatment

Synthetic Methodology Development

-

Establishment of efficient, stereoselective synthetic routes

-

Investigation of green chemistry approaches to the synthesis

-

Development of flow chemistry protocols for scalable production

Materials Science Applications

-

Incorporation into polymeric materials to enhance thermal stability

-

Investigation of potential applications in specialized coatings

-

Exploration as a component in novel composite materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume